(Ethylenedioxy)dimethanol

Hydrolysis kinetics Preservative efficacy Formaldehyde release rate

(Ethylenedioxy)dimethanol (EDDM), also known as ethylene glycol bis(semiformal) or dimethylol glycol, is a low-molecular-weight (122.12 g/mol) formaldehyde-releasing biocide classified under the O-formal chemical family. It is primarily utilized as an in-can preservative across a broad range of aqueous industrial systems, including metalworking fluids, polymer emulsions, adhesives, and coatings.

Molecular Formula C4H10O4
Molecular Weight 122.12 g/mol
CAS No. 3586-55-8
Cat. No. B009804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Ethylenedioxy)dimethanol
CAS3586-55-8
Synonyms(ethylenedioxy)dimethanol; 1,6-Dihydroxy-2,5-dioxyhexane; Methanol, 1,2-ethanediylbis(oxy)bis-; 1,2-ETHANDIYLBIS(OXY)BISMETHANOL; [1,2-ethanediylbis(oxy)]bis-Methanol; ethylene glycol dimethanol ether; 2-(hydroxymethoxy)ethoxymethanol; 2-methyloloxyethoxyme
Molecular FormulaC4H10O4
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESC(COCO)OCO
InChIInChI=1S/C4H10O4/c5-3-7-1-2-8-4-6/h5-6H,1-4H2
InChIKeyBXGYYDRIMBPOMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Ethylenedioxy)dimethanol (CAS 3586-55-8): A Rapid-Acting Formaldehyde-Releasing Biocide for Industrial Fluid Preservation


(Ethylenedioxy)dimethanol (EDDM), also known as ethylene glycol bis(semiformal) or dimethylol glycol, is a low-molecular-weight (122.12 g/mol) formaldehyde-releasing biocide classified under the O-formal chemical family [1]. It is primarily utilized as an in-can preservative across a broad range of aqueous industrial systems, including metalworking fluids, polymer emulsions, adhesives, and coatings . The compound functions by undergoing rapid hydrolysis in water to liberate formaldehyde, its active antimicrobial agent, a process characterized by a half-life of approximately six minutes for a 1% solution at neutral pH and 20°C [2]. This rapid activation profile distinguishes it from slower formaldehyde donors and is central to its mode of action against bacteria, yeasts, and molds.

Why Class-Level Interchangeability of Formaldehyde-Releasing Biocides is Technically Invalid


Substituting one formaldehyde-releasing biocide for another based solely on their shared mechanism of action is not supported by evidence. The critical performance parameters—release kinetics, the nature and toxicity of co-released byproducts, and consequent biological activity—vary significantly between compounds [1]. For instance, the rapid hydrolysis half-life of (Ethylenedioxy)dimethanol dictates a swift and transient antimicrobial pulse, in stark contrast to the slower, more sustained release profile of compounds like DMDM hydantoin [2]. Furthermore, the sensitization and toxicity profiles are compound-specific, not solely determined by formaldehyde. Bronopol’s independent reactivity, driven by the generation of bromoethanol, exemplifies a distinct toxicological pathway absent in formaldehyde-only donors like EDDM [3]. Selection must therefore be based on a quantifiable and differential property profile, not a generic class designation.

Quantitative Performance Differentiation of (Ethylenedioxy)dimethanol: A Comparative Evidence Guide


Rapid Formaldehyde Release Kinetics: Hydrolysis Half-Life vs. DMDM Hydantoin

(Ethylenedioxy)dimethanol (EDDM) demonstrates a significantly faster rate of hydrolysis to its active antimicrobial agent, formaldehyde, compared to the widely used formaldehyde releaser DMDM hydantoin [1]. The half-life quantifies the speed at which the active biocide is delivered to the system. A shorter half-life implies a rapid initial kill, which is advantageous for quickly controlling microbial contamination that has already occurred, known as 'shock dosing' or rapid remediation [2].

Hydrolysis kinetics Preservative efficacy Formaldehyde release rate

Enhanced Bactericidal Efficacy in Combination with Isothiazolinones vs. Isothiazolinones Alone

Combining (Ethylenedioxy)dimethanol with isothiazolinone biocides (CIT/MIT) results in a quantifiably higher rate of bacterial inactivation than using the isothiazolinone-based biocide alone. A study on *Staphylococcus warneri* isolated from industrial process water demonstrated that a commercial biocide containing the EDDM/isothiazolinone combination achieved a superior kill rate [1]. This is likely due to a multi-target attack, where isothiazolinones inhibit cellular metabolism and the rapidly released formaldehyde causes widespread protein and nucleic acid damage.

Synergistic biocide combination Staphylococcus warneri Isothiazolinone potentiation

Differentiated Toxicological Profile: Lack of Independent Reactivity vs. Bronopol

Unlike bronopol (2-bromo-2-nitropropane-1,3-diol), (Ethylenedioxy)dimethanol's biocidal and sensitization activity is believed to be mediated almost exclusively through its quantitative release of formaldehyde. A comparative chemical reactivity study demonstrated that bronopol generates bioactive byproducts like 2-bromoethanol and bromonitromethane, which independently form hapten-protein complexes, leading to skin sensitization profiles that are distinct from and not correlated with the amount of formaldehyde released [1]. In contrast, formaldehyde-only donors like DMDM hydantoin show chemical and biological reactivities similar to formaldehyde itself [2]. As EDDM is a simple O-formal that hydrolyzes cleanly to formaldehyde and ethylene glycol [3], its toxicological profile is logically inferred to be centered on formaldehyde, avoiding the independent reactivity profile of bronopol.

Skin sensitization Haptenization mechanism Formaldehyde-releaser safety

Effective Gas-Phase Sterilization: Headspace Protection vs. Non-Volatile Biocides

(Ethylenedioxy)dimethanol provides a key performance attribute not offered by many competing non-volatile biocides: headspace protection. The rapid hydrolysis of EDDM releases gaseous formaldehyde, which fills the empty air space (ullage) in storage containers, thereby preventing fungal and bacterial growth on surfaces above the liquid level where liquid-phase preservatives are ineffective [1]. This is a fundamental physical chemistry advantage. Biocides such as benzisothiazolinone (BIT) or sodium azide lack this volatile property and cannot protect against in-can surface fouling.

Headspace protection Gas-phase sterilization In-can preservation

Procurement-Driven Application Scenarios for (Ethylenedioxy)dimethanol Based on Quantitative Evidence


Rapid Shock Dosing of Contaminated Metalworking Fluids

When a central metalworking fluid system experiences a sudden spike in bacterial count, a fast-acting biocide is critical to prevent fluid failure and corrosion. (Ethylenedioxy)dimethanol, with its 6-minute hydrolysis half-life and consequent rapid formaldehyde release [1], is ideally suited for this 'shock dose' application, providing a quick kill that slower donors like DMDM hydantoin cannot match. This rapid action minimizes downtime and fluid replacement costs. The recommended dose is 0.10% to 0.30% in the finished product, as per standard use concentrations [2].

Formulating High-Performance Isothiazolinone-Based In-Can Preservatives

For manufacturers of preservative blends for paints, adhesives, or coatings, combining isothiazolinones (CIT/MIT) with EDDM yields a quantifiably superior product. The evidence for a higher inactivation rate against resilient industrial bacteria like *Staphylococcus warneri* provides a strong marketing and performance claim [3]. A formulator would choose an EDDM-containing combination to offer a preservative with a faster kill and a multi-targeted mode of action, justifying a premium product position.

Preservation of Adhesives and Polymer Emulsions for Long-Term Storage

Water-based adhesives and polymer emulsions are frequently stored for extended periods in containers with significant headspace. The unique ability of EDDM to provide gas-phase, headspace protection is a non-negotiable performance requirement in these application scenarios [4]. A procurement specification for an in-can preservative for these products should explicitly require this functionality, for which EDDM is a solution, unlike non-volatile alternatives like BIT or MIT that leave the container's inner walls and lid unprotected against mold growth.

Cosmetic Preservation with a Predictable Sensitization Profile

In the development of rinse-off cosmetic products (e.g., shampoos, liquid soaps), cosmetic chemists face a complex risk-benefit analysis regarding preservative sensitization. The evidence suggests that EDDM’s toxicological activity is driven solely by formaldehyde release, without the independent, multi-pathway reactivity seen in halogenated donors like bronopol [5]. For a formulator prioritizing a preservative with a more predictable and well-characterized sensitization mechanism, EDDM represents a scientifically defensible choice over bronopol, provided its use complies with regional regulations regarding formaldehyde-releasers.

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